1-BOC-4-benzenesulfonamidopiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(benzenesulfonamido)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(19)18-11-9-13(10-12-18)17-23(20,21)14-7-5-4-6-8-14/h4-8,13,17H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLMTFLSICVBFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680474 | |
| Record name | tert-Butyl 4-[(benzenesulfonyl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233953-03-1 | |
| Record name | 1,1-Dimethylethyl 4-[(phenylsulfonyl)amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233953-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-[(benzenesulfonyl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Boc 4 Benzenesulfonamidopiperidine and Its Key Precursors
Synthesis of Core Piperidine (B6355638) Intermediates
The construction of the piperidine core and the introduction of functional groups at the 4-position are critical steps in the synthesis of numerous pharmaceutical intermediates. The use of the tert-butoxycarbonyl (Boc) protecting group is a common strategy to modulate the reactivity of the piperidine nitrogen.
Preparation of 1-Boc-4-piperidone
1-Boc-4-piperidone, with the IUPAC name tert-butyl 4-oxopiperidine-1-carboxylate, is a fundamental intermediate in organic and pharmaceutical synthesis. Its structure consists of a piperidone ring where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This protecting group enhances the compound's hydrophobicity, increasing its solubility in organic solvents compared to the unprotected 4-piperidone (B1582916). The most common method for its preparation involves the reaction of 4-piperidone with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base.
Optimization of Established Synthetic Routes for 1-Boc-4-piperidone
The standard synthesis of 1-Boc-4-piperidone has been subject to various optimization studies to improve efficiency and yield. The reaction involves the N-acylation of 4-piperidone with Boc anhydride (B1165640). The choice of base and solvent system is crucial for achieving high yields and purity. Bases such as triethylamine (B128534) (TEA) or sodium hydroxide (B78521) are used to deprotonate the piperidine nitrogen, facilitating its nucleophilic attack on the Boc anhydride. The reaction is typically carried out in polar aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature.
One optimized protocol involves dissolving 4-piperidone monohydrate hydrochloride in methanol, followed by the addition of triethylamine. chemicalbook.com Boc anhydride is then added in portions, and the reaction is catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), proceeding at ambient temperature for approximately 20 hours to yield the product quantitatively after workup. chemicalbook.com Another detailed procedure reports reacting 4-piperidone with Boc anhydride and triethylamine in distilled water, achieving a 90% yield after crystallization from acetone.
| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4-Piperidone | Boc anhydride, Triethylamine (TEA) | Distilled Water | 20-25°C, 8-10 hours | 90% | |
| 4-Piperidone monohydrate hydrochloride | Boc anhydride, Triethylamine (TEA), DMAP (catalyst) | Methanol | Ambient temperature, 20 hours | Quantitative | chemicalbook.com |
| 4-Piperidone | Boc anhydride, Base (e.g., TEA or NaOH) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Room temperature | Not specified |
Novel Approaches in 1-Boc-4-piperidone Synthesis
Beyond the standard N-protection, novel synthetic strategies have been developed. One innovative approach is a palladium-catalyzed enantioselective borylative migration using an alkenyl nonaflate derivative of 1-Boc-4-piperidone. chemicalbook.com This method produces a chiral, optically enriched piperidinyl allylic boronate, which is a versatile intermediate for creating substituted dehydropiperidines. chemicalbook.com Optimization of this process has shown that solvents like diethyl ether and cyclopentyl methyl ether provide high enantioselectivity (up to 92% ee) with a low catalyst loading. chemicalbook.com
Another area of novel synthesis involves using 1-Boc-4-piperidone as a building block in condensation reactions. Aldol condensation reactions with various substituted benzaldehydes, using lithium hydroxide (LiOH) as a base in an alcoholic solvent, have been employed to synthesize a series of 4-Boc-piperidone chalcones with yields ranging from 44% to 94%. nih.gov These reactions demonstrate the utility of 1-Boc-4-piperidone in creating more complex molecular architectures. chemicalbook.comnih.gov
Preparation of 1-Boc-4-aminopiperidine
1-Boc-4-aminopiperidine is another vital intermediate, often synthesized from 1-Boc-4-piperidone. It provides a reactive primary amine group for further functionalization, making it a key component in the synthesis of various pharmaceutical agents, including potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). sigmaaldrich.com
Reductive Amination Protocols Utilizing 1-Boc-4-piperidone
Reductive amination is a direct and widely used method to convert 1-Boc-4-piperidone into 1-Boc-4-aminopiperidine or its N-substituted derivatives. This one-pot reaction typically involves the formation of an imine or enamine intermediate from the ketone and an amine, followed by reduction. A common protocol for synthesizing N-substituted derivatives involves reacting 1-Boc-4-piperidone with an amine (such as aniline) and a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) in a solvent such as dichloromethane. dtic.mil Acetic acid is often used to catalyze the imine formation. dtic.mil This STAB-based reductive amination has been reported as an efficient method for producing tert-butyl 4-(phenylamino)piperidine-1-carboxylate, a direct precursor in several syntheses. dtic.milun.org Alternative reducing agents for this transformation include sodium cyanoborohydride. dtic.mil
| Amine Source | Reducing Agent | Catalyst/Solvent | Product | Reference |
|---|---|---|---|---|
| Aniline | Sodium triacetoxyborohydride (STAB) | Acetic acid / Dichloromethane | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | dtic.mil |
| Aniline | Sodium cyanoborohydride | Not specified | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | dtic.mil |
| Ammonium chloride / Triethyl orthoformate | Pd/C, H₂ | Not specified | 1-Boc-4-aminopiperidine (via intermediate steps) |
Introduction of the Benzenesulfonamide (B165840) Moiety
The formation of the sulfonamide bond is a critical step in the synthesis of the target compound. This typically involves the reaction of an amine with a sulfonyl chloride, a well-established and versatile method in organic synthesis.
Direct Sulfonylation of Aminopiperidine Scaffolds
The most direct approach to synthesizing 1-BOC-4-benzenesulfonamidopiperidine involves the reaction of tert-butyl 4-amino-1-piperidinecarboxylate with benzenesulfonyl chloride. This reaction is an example of a nucleophilic substitution at the sulfonyl group, where the amino group of the piperidine derivative acts as the nucleophile.
A common procedure for this transformation involves dissolving the key precursor, tert-butyl 4-amino-1-piperidinecarboxylate, in a suitable solvent such as pyridine (B92270). Pyridine often serves a dual role as both the solvent and the base required to neutralize the hydrochloric acid generated during the reaction. Benzenesulfonyl chloride is then added to this solution, typically at room temperature, and the reaction is allowed to proceed until completion. The use of a basic solvent like pyridine is crucial as it facilitates the deprotonation of the amine, enhancing its nucleophilicity, and scavenges the HCl byproduct which could otherwise protonate the starting amine, rendering it unreactive. Following the reaction, standard aqueous work-up and purification procedures, such as crystallization or chromatography, are employed to isolate the desired product, N-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzenesulfonamide.
Investigating Reaction Parameters for Benzenesulfonamide Formation
The success of the sulfonylation reaction is contingent upon several key parameters, including the choice of solvent, base, reaction temperature, and stoichiometry of the reactants. The investigation of these parameters is essential for optimizing the yield and purity of this compound.
A detailed study of the reaction between tert-butyl 4-amino-1-piperidinecarboxylate and benzenesulfonyl chloride highlights the importance of the reaction conditions. For instance, using pyridine as both the solvent and base at room temperature has been shown to be an effective method. In a specific example, this reaction, stirred for 16 hours, yielded the product in 85% after purification.
To provide a comparative overview, the following interactive data table summarizes key parameters from a representative synthetic procedure.
| Parameter | Value |
| Starting Material | tert-Butyl 4-amino-1-piperidinecarboxylate |
| Reagent | Benzenesulfonyl chloride |
| Solvent | Pyridine |
| Base | Pyridine |
| Temperature | Room Temperature |
| Reaction Time | 16 hours |
| Yield | 85% |
Further optimization of these parameters could involve screening different bases, such as triethylamine or N,N-diisopropylethylamine, and various solvents, including dichloromethane or acetonitrile, to potentially improve the reaction rate and yield. The temperature can also be a critical factor; while the reaction proceeds well at room temperature, lower or higher temperatures might be necessary for substrates with different reactivity profiles.
Control of Chemoselectivity and Regioselectivity in Sulfonamidation Reactions
When synthesizing substituted piperidine derivatives, the control of chemoselectivity and regioselectivity is of paramount importance, particularly when multiple reactive sites are present in the substrate. In the case of 1-BOC-4-aminopiperidine, the primary amino group at the C-4 position is the most nucleophilic site available for reaction with benzenesulfonyl chloride. The tert-butoxycarbonyl (BOC) protecting group on the piperidine nitrogen is a carbamate, which is significantly less nucleophilic than the primary amine and therefore does not compete in the sulfonylation reaction under standard conditions. This inherent difference in reactivity ensures high chemoselectivity.
Regioselectivity becomes a more complex issue when other nucleophilic functional groups are present on the piperidine ring. For instance, if a hydroxyl group were also present on the piperidine scaffold, there would be a potential for competing O-sulfonylation to form a sulfonate ester. However, primary amines are generally more nucleophilic than primary or secondary alcohols, especially in the presence of a non-nucleophilic base. The choice of base and reaction conditions can be tuned to favor the desired N-sulfonylation. For example, using a hindered base might preferentially deprotonate the less sterically encumbered amine over a more hindered alcohol.
In the specific case of 1-BOC-4-aminopiperidine, the structure is relatively simple with a single primary amine as the key reactive site for sulfonylation. The BOC group at the 1-position effectively directs the reaction to the 4-amino group, leading to the formation of the desired N-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzenesulfonamide with high regioselectivity. The absence of other competing nucleophiles in the immediate vicinity simplifies the regiochemical outcome of the reaction.
Derivatization and Structural Modifications of 1 Boc 4 Benzenesulfonamidopiperidine
Exploration of Substitutions on the Benzenesulfonamide (B165840) Aromatic Ring
The synthesis of analogs with various substituents on the benzenesulfonamide ring is typically achieved through the reaction of 1-BOC-4-aminopiperidine with a range of substituted benzenesulfonyl chlorides. This standard procedure involves the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, usually in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of the substituted benzenesulfonyl chloride dictates the nature of the functional group introduced onto the aromatic ring.
The general synthetic route can be outlined as follows: 1-BOC-4-aminopiperidine is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107). A base, for instance, triethylamine (B128534) or pyridine (B92270), is added to the solution. The substituted benzenesulfonyl chloride is then added, often dropwise at a reduced temperature to control the reaction's exothermicity. The reaction mixture is typically stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography. Upon completion, an aqueous workup is performed to remove the base hydrochloride and any unreacted starting materials, followed by purification of the desired product, usually by column chromatography or recrystallization. This methodology allows for the introduction of a wide array of substituents, including alkyl, alkoxy, halogen, and nitro groups, onto the para, meta, or ortho positions of the benzene (B151609) ring.
Electron-donating groups (EDGs) , such as alkyl (-R), alkoxy (-OR), and amino (-NH2) groups, increase the electron density of the aromatic ring. vedantu.com This is primarily achieved through the resonance effect, where lone pairs of electrons on atoms like oxygen or nitrogen are delocalized into the ring. lumenlearning.compressbooks.pub This increase in electron density generally makes the sulfonamide nitrogen less acidic.
Electron-withdrawing groups (EWGs) , such as nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) groups, decrease the electron density of the aromatic ring through inductive and/or resonance effects. lumenlearning.com Halogens are also considered deactivating due to their strong inductive effect, despite having lone pairs capable of resonance. libretexts.org The decreased electron density on the ring leads to a more electron-deficient sulfonyl group, which in turn increases the acidity of the sulfonamide N-H proton.
The position of the substituent (ortho, meta, or para) also plays a critical role in its electronic influence due to the nature of resonance effects, which predominantly affect the ortho and para positions. pressbooks.pub
| Substituent Example | Type | Predominant Effect | Impact on Ring Electron Density |
| -OCH3 | Electron-Donating | Resonance (+R) > Inductive (-I) | Increases |
| -CH3 | Electron-Donating | Inductive (+I) | Increases |
| -Cl, -Br, -F | Electron-Withdrawing | Inductive (-I) > Resonance (+R) | Decreases |
| -NO2 | Electron-Withdrawing | Inductive (-I) and Resonance (-R) | Decreases |
| -CF3 | Electron-Withdrawing | Strong Inductive (-I) | Decreases |
Chemical Transformations at the Boc-Protected Piperidine (B6355638) Nitrogen
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen due to its stability under many reaction conditions and its susceptibility to cleavage under specific, often acidic, conditions.
The removal of the Boc group from the piperidine nitrogen unmasks a secondary amine, which is a key step for further functionalization. Several methods are available for N-Boc deprotection, with the choice depending on the sensitivity of other functional groups in the molecule. acs.org
Acidic Conditions: The most common method for Boc deprotection involves treatment with a strong acid. reddit.com Trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM) is a standard choice, often used in concentrations ranging from 20% to neat TFA. reddit.com Another common reagent is hydrochloric acid (HCl) dissolved in a solvent such as 1,4-dioxane (B91453) or methanol. These reactions are typically fast and efficient, proceeding at room temperature.
Thermal Deprotection: In some cases, the Boc group can be removed thermally. acs.org Heating the N-Boc protected compound in a suitable solvent can lead to the cleavage of the carbamate, although this may require high temperatures and is less commonly used for complex molecules.
Milder, Selective Methods: For substrates containing other acid-sensitive functional groups, milder deprotection strategies are necessary. Methods employing trimethylsilyl (B98337) iodide (TMSI) in DCM can effect deprotection under neutral conditions. reddit.com Another approach involves using catalytic amounts of a Lewis acid, such as zinc bromide, in an inert solvent.
| Method | Reagents | Typical Conditions | Notes |
| Strong Acid | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 0°C to room temperature | Highly efficient, but not suitable for acid-sensitive substrates. |
| Strong Acid | HCl in 1,4-Dioxane or Methanol | Room temperature | Common and effective, can be harsh. |
| Thermal | High temperature in a suitable solvent | Varies depending on substrate | Less common, may lead to side reactions. |
| Neutral | Trimethylsilyl iodide (TMSI) in DCM | Room temperature | Useful for substrates with acid-sensitive groups. reddit.com |
| Lewis Acid | Zinc Bromide in DCM | Room temperature | Milder alternative to strong acids. |
Once the Boc group is removed to yield 4-benzenesulfonamidopiperidine, the newly exposed secondary amine is available for a variety of functionalization reactions. This allows for the introduction of diverse substituents at the N1 position of the piperidine ring, significantly expanding the chemical space accessible from the parent compound.
N-Alkylation: The piperidine nitrogen can be alkylated through several methods. Reductive amination is a common approach, involving the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. This method is versatile and allows for the introduction of a wide range of alkyl and substituted alkyl groups. Direct alkylation with alkyl halides can also be employed, typically in the presence of a base to scavenge the resulting acid.
N-Arylation: The introduction of an aryl group at the piperidine nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which typically uses a palladium catalyst with a suitable phosphine (B1218219) ligand, is a powerful method for forming C-N bonds between the piperidine nitrogen and aryl halides or triflates. Copper-catalyzed N-arylation reactions, such as the Chan-Evans-Lam coupling, provide an alternative route, often using arylboronic acids as the coupling partner. rsc.orgresearchgate.net
| Reaction Type | Key Reagents | Product Type |
| Reductive Amination | Aldehyde or Ketone, NaBH(OAc)3 | N-Alkylpiperidine |
| Direct Alkylation | Alkyl Halide, Base (e.g., K2CO3) | N-Alkylpiperidine |
| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst, Ligand, Base | N-Arylpiperidine |
| Chan-Evans-Lam Coupling | Arylboronic Acid, Copper Catalyst, Base | N-Arylpiperidine |
Modifications and Functionalization of the Piperidine Ring System
Beyond the nitrogen atom, the carbon framework of the piperidine ring itself can be modified. A common strategy involves starting from a related precursor, 1-BOC-4-piperidone, to introduce functionality at the C4 position. chemicalbook.com This ketone can undergo a variety of reactions, including the formation of spirocyclic systems. bepls.comwhiterose.ac.uk Spirocycles are of interest in medicinal chemistry as they introduce three-dimensional complexity and conformational rigidity. bepls.com
For instance, the synthesis of spiro-fused piperidines can be achieved through intramolecular cyclization reactions where a side chain, attached at the C4 position of a piperidine precursor, reacts to form a new ring that shares the C4 carbon. researchgate.net Another approach involves the reaction of 1-BOC-4-piperidone with bifunctional reagents that can form a new ring system at the ketone position.
Furthermore, direct C-H functionalization of the N-Boc-piperidine ring has emerged as a powerful tool for introducing substituents at various positions (C2, C3, or C4) with a high degree of regioselectivity, often controlled by the choice of catalyst and directing groups. nih.gov This allows for the synthesis of polysubstituted piperidines that would be challenging to access through traditional ring-construction methods. nih.govnih.gov
Introduction of Additional Functional Groups on the Piperidine Core
The piperidine ring of 1-BOC-4-benzenesulfonamidopiperidine presents opportunities for the introduction of various functional groups, primarily through C-H functionalization. While direct C-H activation on this specific molecule is not extensively documented in publicly available literature, established methodologies for N-Boc protected piperidines can be applied. The presence of the electron-withdrawing benzenesulfonamide group can influence the regioselectivity of these reactions.
One of the primary methods for functionalizing the piperidine ring is through lithiation followed by electrophilic quench. The directing effect of the N-BOC group can facilitate deprotonation at the C2 or C3 positions, creating a nucleophilic center for the introduction of a wide array of substituents.
Table 1: Potential Functionalization Reactions on the Piperidine Core of this compound
| Reaction Type | Reagents | Potential Product |
| Alkylation | 1. s-BuLi, TMEDA; 2. R-X (e.g., CH₃I, BnBr) | 2-Alkyl- or 3-Alkyl-1-BOC-4-benzenesulfonamidopiperidine |
| Acylation | 1. s-BuLi, TMEDA; 2. RCOCl | 2-Acyl- or 3-Acyl-1-BOC-4-benzenesulfonamidopiperidine |
| Hydroxylation | 1. s-BuLi, TMEDA; 2. MoOPH | 2-Hydroxy- or 3-Hydroxy-1-BOC-4-benzenesulfonamidopiperidine |
| Carboxylation | 1. s-BuLi, TMEDA; 2. CO₂ | 2-Carboxy- or 3-Carboxy-1-BOC-4-benzenesulfonamidopiperidine |
Note: The regioselectivity (C2 vs. C3) of these reactions would need to be determined empirically, as it is influenced by steric and electronic factors.
Furthermore, the sulfonamide nitrogen offers another site for functionalization. Alkylation or acylation of the sulfonamide nitrogen can be achieved under basic conditions, although this may require careful optimization to avoid competing reactions at other sites.
Ring Expansion and Contraction Strategies Involving the Piperidine Scaffold
Altering the size of the piperidine ring in this compound can lead to novel scaffolds with distinct pharmacological profiles. Both ring expansion and contraction strategies are plausible.
Ring Expansion:
A common strategy for the one-carbon ring expansion of cyclic ketones, which could be conceptually applied to a derivative of this compound, is the Tiffeneau-Demjanov rearrangement. This would first require the conversion of the 4-amino group to a ketone. An alternative approach involves the ring expansion of prolinol derivatives, which could be synthesized from a suitably functionalized piperidine precursor. This method proceeds via an aziridinium (B1262131) intermediate to yield C3-substituted piperidines. researchgate.net
Ring Contraction:
Photochemical methods offer a promising route for the ring contraction of saturated heterocycles. nih.gov A notable example is the photomediated ring contraction of α-acylated saturated heterocycles, which has been successfully applied to piperidine derivatives. nih.gov This process, often a Norrish Type II reaction, can lead to the formation of substituted pyrrolidines. For instance, irradiation of an N-sulfonyl-α-keto-piperidine can induce ring contraction. nih.govwhiterose.ac.uk To apply this to this compound, the compound would first need to be functionalized at the C3 position with a suitable photolabile group.
Stereochemical Control in the Synthesis of this compound Derivatives
The biological activity of piperidine derivatives is often highly dependent on their stereochemistry. Therefore, controlling the spatial arrangement of substituents is a critical aspect of their synthesis.
Asymmetric Synthesis of Piperidine-Based Sulfonamides
The enantioselective synthesis of piperidine derivatives can be achieved through various strategies, including the use of chiral catalysts, auxiliaries, or starting materials. While specific examples for the direct asymmetric synthesis of substituted this compound are not prevalent, general methods for the asymmetric synthesis of substituted piperidines are well-established and can be adapted. rsc.orglookchem.com
One approach involves the asymmetric hydrogenation of a corresponding substituted pyridine precursor using a chiral catalyst. Another powerful method is the use of chiral auxiliaries, such as (S)- or (R)-α-methylbenzylamine, to direct the stereochemical outcome of reactions. Furthermore, organocatalysis has emerged as a valuable tool for the enantioselective synthesis of piperidines through reactions like asymmetric Michael additions.
Table 2: Selected Asymmetric Synthesis Strategies for Piperidine Derivatives
| Strategy | Key Features | Potential Application | Reference |
| Asymmetric Hydrogenation | Use of chiral metal catalysts (e.g., Rh, Ru) with chiral ligands to reduce a pyridine precursor. | Synthesis of enantiomerically enriched piperidines from pyridines. | N/A |
| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide the stereochemical course of a reaction. | Diastereoselective alkylation or addition reactions. | lookchem.com |
| Organocatalysis | Use of small chiral organic molecules to catalyze enantioselective transformations. | Asymmetric Michael additions to form substituted piperidines. | rsc.org |
Diastereoselective Approaches to Complex Architectures
When multiple stereocenters are present, controlling the relative stereochemistry (diastereoselectivity) is crucial. Diastereoselective reactions often rely on steric and electronic control inherent in the substrate or induced by reagents.
For instance, the reduction of a ketone at the C4 position of a pre-functionalized piperidine ring can proceed with high diastereoselectivity, influenced by the existing stereocenters on the ring. Similarly, addition reactions to a double bond within the piperidine ring can be directed by bulky substituents to favor the formation of one diastereomer over another. The choice of reagents and reaction conditions plays a pivotal role in achieving high diastereomeric ratios.
Structural Elucidation and Advanced Analytical Characterization of 1 Boc 4 Benzenesulfonamidopiperidine
Spectroscopic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
High-resolution NMR spectroscopy provides definitive information about the carbon-hydrogen framework of the molecule. The expected proton (¹H) and carbon-13 (¹³C) NMR spectral data in a typical solvent like deuterated chloroform (B151607) (CDCl₃) are detailed below.
¹H NMR Spectroscopy: The proton spectrum is predicted to show distinct signals for each type of proton in the molecule. The nine protons of the tert-butyl group of the BOC protector are expected to appear as a sharp singlet around 1.45 ppm. The piperidine (B6355638) ring protons will present as complex multiplets due to their axial and equatorial positions and coupling with each other. The methine proton at the C4 position, adjacent to the sulfonamide nitrogen, is anticipated to be a multiplet around 3.6-3.8 ppm. The protons on the piperidine ring adjacent to the BOC-protected nitrogen will appear as two distinct multiplets, typically around 2.8-3.0 ppm and 3.9-4.1 ppm. The sulfonamide N-H proton is expected to produce a singlet, the chemical shift of which can be variable and confirmed by D₂O exchange. The aromatic protons of the benzenesulfonyl group will appear in the downfield region (7.5-8.0 ppm) as a set of multiplets characteristic of a monosubstituted benzene (B151609) ring.
¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure. The tert-butyl carbons of the BOC group will show two signals: one for the quaternary carbon around 80 ppm and one for the three equivalent methyl carbons around 28.4 ppm. The carbonyl carbon of the BOC group will be observed near 155 ppm. The piperidine ring carbons are expected in the range of 32-50 ppm. The benzenesulfonyl group will display signals in the aromatic region (127-140 ppm).
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C(CH₃)₃ (BOC) | 1.45 (s, 9H) | 28.4 |
| C (CH₃)₃ (BOC) | - | 79.5 |
| C =O (BOC) | - | 154.9 |
| Piperidine C2/C6-H (axial/equatorial) | ~2.9 (m, 2H), ~4.0 (m, 2H) | ~43.0 |
| Piperidine C3/C5-H (axial/equatorial) | ~1.7 (m, 2H), ~2.0 (m, 2H) | ~32.5 |
| Piperidine C4-H | ~3.7 (m, 1H) | ~49.8 |
| Sulfonamide N-H | ~5.5 (s, 1H) | - |
| Aromatic C-H (ortho) | ~7.9 (d, 2H) | ~129.2 |
| Aromatic C-H (meta) | ~7.5 (t, 2H) | ~127.1 |
| Aromatic C-H (para) | ~7.6 (t, 1H) | ~132.8 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight and to gain structural insights from fragmentation patterns. For 1-BOC-4-benzenesulfonamidopiperidine (exact mass: 356.1457 Da), electrospray ionization (ESI) in positive mode is typically employed. The analysis would reveal the protonated molecular ion [M+H]⁺ at m/z 357.1530.
The fragmentation pattern in MS/MS analysis is predictable based on the structure. The tert-butoxycarbonyl (BOC) group is known to undergo characteristic losses. Common fragment ions would include the loss of isobutylene (B52900) (C₄H₈) to yield an ion at m/z 301.1, and the loss of the entire BOC group (C₅H₈O₂) to give an ion at m/z 257.1. The subsequent loss of the tert-butyl group results in a prominent ion at m/z 201.1. Another significant fragmentation pathway for aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂), which would lead to a fragment ion from the parent ion at m/z 293.1.
Expected Mass Spectrometry Fragments
| m/z (calculated) | Proposed Fragment Identity | Description |
|---|---|---|
| 357.15 | [M+H]⁺ | Protonated molecular ion |
| 301.10 | [M+H - C₄H₈]⁺ | Loss of isobutylene from BOC group |
| 257.10 | [M+H - C₅H₈O₂]⁺ | Loss of the BOC group |
| 201.09 | [M+H - C₅H₈O₂ - C₄H₈]⁺ or [M+H - C₄H₈ - C₅H₈O₂]⁺ | Loss of BOC group and isobutylene |
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the characteristic functional groups within the molecule by detecting their vibrational frequencies. The spectrum of this compound would display several key absorption bands. A strong, sharp absorption band is expected around 1680-1700 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the BOC protecting group. The sulfonamide group gives rise to two characteristic stretching vibrations for the S=O bonds, typically appearing as strong bands around 1330-1350 cm⁻¹ (asymmetric) and 1150-1170 cm⁻¹ (symmetric). The N-H stretch of the sulfonamide is expected in the region of 3200-3300 cm⁻¹. Aliphatic C-H stretching from the piperidine and BOC groups will be observed just below 3000 cm⁻¹, while aromatic C-H stretching from the benzene ring will appear just above 3000 cm⁻¹. mdpi.com
Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Sulfonamide N-H | Stretch | 3200 - 3300 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 2980 | Medium-Strong |
| Urethane C=O | Stretch | 1680 - 1700 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |
| Sulfonyl S=O | Asymmetric Stretch | 1330 - 1350 | Strong |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, specifically identifying chromophores. The primary chromophore in this compound is the benzenesulfonyl group. Substituted benzene rings typically exhibit absorption maxima (λₘₐₓ) in the UV region. For this compound, an absorption maximum is expected in the range of 250-270 nm, arising from the π → π* transitions within the aromatic ring. A similar compound, 4-anilino-1-Boc-piperidine, shows a λₘₐₓ at 249 nm, supporting this prediction. caymanchem.com
Chromatographic Methods for Purity and Isomeric Analysis
Chromatographic techniques are essential for verifying the purity of the synthesized compound and for separating it from any starting materials, by-products, or isomers.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would be suitable for this compound. The purity is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all observed peaks. A purity level of >98% is typically required for research and pharmaceutical intermediates.
Typical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A time-based gradient from high aqueous to high organic content |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λₘₐₓ (e.g., 260 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the identification and quantification of volatile and semi-volatile impurities that may be present in a sample of this compound. These impurities can originate from the synthetic route as unreacted starting materials, byproducts of side reactions, or residual solvents.
The process involves introducing a thermally stable, vaporized sample into a gas chromatograph. The sample travels through a capillary column, and its components are separated based on their boiling points and interactions with the column's stationary phase. As each separated component exits the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component.
A typical GC-MS analysis of a synthesized batch of this compound would aim to detect potential impurities such as residual starting materials like 1-BOC-4-aminopiperidine and benzenesulfonyl chloride, as well as solvents used during synthesis and purification (e.g., dichloromethane (B109758), ethyl acetate). The retention time in the gas chromatogram and the fragmentation pattern in the mass spectrum would be compared against known standards for positive identification.
Table 1: Hypothetical GC-MS Data for Potential Impurities in this compound Synthesis (Note: This table is illustrative and based on potential synthetic routes, not on published experimental data for this specific compound.)
| Impurity Name | Potential Retention Time (min) | Key Mass Fragments (m/z) |
|---|---|---|
| 1-BOC-4-aminopiperidine | Varies with method | 200, 144, 101, 57 |
| Benzenesulfonyl chloride | Varies with method | 176, 141, 111, 77 |
| Dichloromethane | Varies with method | 84, 86, 49 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and conformational details of the piperidine and benzenesulfonamide (B165840) moieties in this compound.
For this analysis, a single, high-quality crystal of the compound is grown and mounted in an X-ray diffractometer. The crystal is then irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.
The resulting crystallographic data would provide key structural parameters for this compound, confirming the connectivity of the atoms and revealing the conformation of the piperidine ring (typically a chair conformation) and the orientation of the bulky BOC (tert-butoxycarbonyl) and benzenesulfonamide groups.
Table 2: Illustrative X-ray Crystallographic Data for a Piperidine Derivative (Note: This table presents typical parameters and is not based on published data for this compound.)
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 109.45 |
| γ (°) | 90 |
| Volume (ų) | 1887.6 |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and sulfur in this case) in a sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from its empirical formula, C₁₆H₂₄N₂O₄S. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its elemental composition.
The standard method for elemental analysis is combustion analysis. A small, precisely weighed amount of the sample is combusted at high temperatures in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by various detection methods. From these quantities, the percentage of each element in the original sample is calculated. For a pure sample, the experimental values are expected to be within ±0.4% of the theoretical values.
Table 3: Theoretical vs. Expected Experimental Elemental Analysis Data for C₁₆H₂₄N₂O₄S (Note: The experimental values are hypothetical, representing an acceptable range for a pure sample.)
| Element | Theoretical % | Expected Experimental % |
|---|---|---|
| Carbon (C) | 56.45 | 56.45 ± 0.4 |
| Hydrogen (H) | 7.11 | 7.11 ± 0.4 |
| Nitrogen (N) | 8.23 | 8.23 ± 0.4 |
Reaction Mechanism Studies and Theoretical Investigations Pertaining to 1 Boc 4 Benzenesulfonamidopiperidine Chemistry
Mechanistic Pathways of Key Synthetic Transformations
The formation of 1-BOC-4-benzenesulfonamidopiperidine from its precursors, typically 1-BOC-4-aminopiperidine and benzenesulfonyl chloride, involves a classic nucleophilic substitution reaction. The mechanistic details of this and related transformations are critical for optimizing reaction conditions and understanding the role of each molecular component.
The reaction to form the sulfonamide linkage is the central synthetic step. This transformation occurs between the primary amino group of 1-BOC-4-aminopiperidine and the highly electrophilic sulfur atom of benzenesulfonyl chloride. The reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.
The mechanism can proceed through two primary pathways:
Nucleophilic Substitution (Sₙ2-like): A one-step concerted mechanism where the amine nitrogen directly attacks the sulfur atom, leading to the simultaneous displacement of the chloride ion. This pathway involves a trigonal bipyramidal transition state.
Addition-Elimination (SₐN): A two-step mechanism where the amine adds to the sulfonyl group to form a tetrahedral intermediate. This intermediate then collapses by eliminating the chloride leaving group to yield the final sulfonamide product.
While distinguishing between these pathways can be complex, the reaction is kinetically controlled and highly efficient. Theoretical calculations suggest that the reaction is significantly exothermic, driven by the formation of the stable S-N bond.
| Parameter | Description | Typical Conditions |
| Nucleophile | 1-BOC-4-aminopiperidine | - |
| Electrophile | Benzenesulfonyl Chloride | - |
| Solvent | Aprotic (e.g., Dichloromethane (B109758), THF) | - |
| Base | Pyridine, Triethylamine | To scavenge HCl |
| Temperature | 0 °C to room temperature | - |
The tert-butoxycarbonyl (Boc) group plays a crucial, albeit indirect, role in the mechanism of sulfonamide formation. Its primary function is to act as a protecting group for the piperidine (B6355638) ring nitrogen (N-1).
Electronic Effect: The Boc group is an electron-withdrawing carbamate. It delocalizes the lone pair of electrons from the N-1 nitrogen, significantly reducing its nucleophilicity and basicity. youtube.com This electronic deactivation is critical as it prevents the N-1 nitrogen from competing with the 4-amino group in reacting with the benzenesulfonyl chloride. Without the Boc group, a mixture of products, including di-sulfonylated and N-1 sulfonylated species, would be likely.
Stability and Cleavage: The Boc group is stable under the basic or neutral conditions required for sulfonamide formation. total-synthesis.comorganic-chemistry.org It is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl), which allows for selective deprotection of the N-1 nitrogen in subsequent synthetic steps without affecting the robust sulfonamide linkage. total-synthesis.com The mechanism of deprotection involves protonation of the Boc carbonyl, followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. total-synthesis.com
The three-dimensional structure and crystal packing of this compound are directed by a network of non-covalent interactions.
Intramolecular Interactions: A key potential interaction within the molecule is an intramolecular hydrogen bond between the sulfonamide proton (N-H) and one of the carbonyl oxygens of the Boc group. nih.govnih.gov This interaction would form a stable pseudo-six-membered ring, significantly restricting the conformational freedom of the molecule. nih.gov Such a bond would influence the orientation of the benzenesulfonyl group relative to the piperidine ring and would be a dominant factor in determining the molecule's preferred solution-state conformation. nih.gov
Computational Chemistry and Molecular Modeling
Computational methods are powerful tools for investigating the properties of this compound at an atomic level, providing insights that complement experimental data.
Density Functional Theory (DFT) is widely used to study the structural and electronic properties of piperidine and sulfonamide derivatives. nih.govresearchgate.net For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can be employed to:
Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, including bond lengths, bond angles, and dihedral angles. This would confirm the piperidine ring's preference for a chair conformation and predict the precise geometry of the potential intramolecular hydrogen bond.
Calculate Reaction Energetics: Model the sulfonamide formation reaction to calculate the energies of reactants, transition states, and products, thereby elucidating the reaction pathway and activation energy.
Analyze Electronic Properties: Compute the distribution of electron density and molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important, as their energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
| DFT Calculation Type | Information Gained for this compound |
| Geometry Optimization | Predicts the most stable 3D structure, including chair conformation of the piperidine ring and the presence of intramolecular H-bonds. |
| Frequency Analysis | Confirms the optimized structure is a true energy minimum and predicts vibrational spectra (e.g., IR, Raman). |
| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Provides insight into chemical reactivity and the sites susceptible to nucleophilic or electrophilic attack. |
| Natural Bond Orbital (NBO) Analysis | Quantifies the strength of intramolecular and intermolecular hydrogen bonds and other stabilizing interactions. |
Molecular Dynamics (MD) simulations model the movement of atoms in a molecule over time, providing a dynamic picture of its behavior in a simulated environment (e.g., in a solvent like water or chloroform). researchgate.net An MD simulation of this compound would reveal:
Conformational Landscape: The molecule's flexibility and the transitions between different conformations can be observed. This includes the potential for the piperidine ring to transiently adopt twist-boat conformations, although the chair form is expected to be overwhelmingly dominant. osti.govias.ac.in
Dynamics of the Boc Group: The rotation and flexibility of the tert-butyl and carbonyl components of the Boc group can be assessed.
Solvent Interactions: MD simulations explicitly model the interactions between the solute and surrounding solvent molecules, showing how solvation affects conformational preferences.
Together, DFT and MD simulations provide a comprehensive theoretical framework for understanding the mechanistic and structural chemistry of this compound.
Quantum Chemical Calculations for Reactivity Prediction
DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to optimize the molecular geometry of sulfonamide derivatives and to calculate a range of electronic properties. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of electron density, and the molecular electrostatic potential (MEP).
Frontier Molecular Orbital (FMO) Theory
The HOMO and LUMO are central to the Frontier Molecular Orbital (FMO) theory, which is a key framework for understanding chemical reactivity. The HOMO, being the outermost orbital containing electrons, acts as an electron donor. Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and thus more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is another valuable tool for predicting reactivity. It provides a visual representation of the charge distribution on the molecule's surface. Regions with a negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. In contrast, regions with a positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For sulfonamide-containing compounds, the MEP map often reveals that the most negative potential is localized around the oxygen atoms of the sulfonyl group, indicating these are likely sites for interaction with electrophiles.
Global and Local Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.
Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.
Electronegativity (χ = (I + A) / 2): The power of an atom in a molecule to attract electrons.
Chemical Hardness (η = (I - A) / 2): A measure of the molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Chemical Softness (S = 1 / 2η): The reciprocal of hardness, indicating a higher reactivity for softer molecules.
Electrophilicity Index (ω = μ2 / 2η, where μ ≈ -χ): A measure of the energy lowering of a molecule when it accepts the maximum possible electronic charge from the environment.
These descriptors, when calculated for a molecule structurally similar to this compound, can provide significant insights into its expected chemical behavior.
Fukui Functions and Mulliken Atomic Charges
For a more detailed analysis of reactivity at specific atomic sites, local reactivity descriptors such as Fukui functions and Mulliken atomic charges are employed. The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. It helps to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks.
Mulliken population analysis provides a means of estimating the partial atomic charge on each atom in the molecule. By identifying the atoms with the most positive or negative charges, one can predict the likely sites for nucleophilic or electrophilic interactions, respectively. For instance, in benzenesulfonamide (B165840) derivatives, the sulfur atom of the sulfonyl group typically carries a significant positive charge, making it a potential target for nucleophiles.
To illustrate the application of these theoretical methods, the following data tables present calculated reactivity descriptors and Mulliken atomic charges for a representative benzenesulfonamide derivative, as determined by DFT calculations.
Data Tables
Global Reactivity Descriptors for a Representative Benzenesulfonamide Derivative
| Parameter | Symbol | Formula | Value (eV) |
| HOMO Energy | EHOMO | - | -6.89 |
| LUMO Energy | ELUMO | - | -2.15 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.74 |
| Ionization Potential | I | -EHOMO | 6.89 |
| Electron Affinity | A | -ELUMO | 2.15 |
| Electronegativity | χ | (I + A) / 2 | 4.52 |
| Chemical Hardness | η | (I - A) / 2 | 2.37 |
| Chemical Softness | S | 1 / 2η | 0.21 |
| Electrophilicity Index | ω | μ2 / 2η | 4.31 |
Note: The data presented is for a representative benzenesulfonamide derivative and is intended to be illustrative of the types of parameters calculated in theoretical reactivity studies.
Selected Mulliken Atomic Charges for a Representative Benzenesulfonamide Derivative
| Atom | Mulliken Charge (a.u.) |
| S (Sulfonyl) | +1.22 |
| O (Sulfonyl) | -0.65 |
| O (Sulfonyl) | -0.64 |
| N (Amide) | -0.50 |
Note: The data presented is for a representative benzenesulfonamide derivative and is intended to be illustrative of the types of parameters calculated in theoretical reactivity studies.
Academic Applications of 1 Boc 4 Benzenesulfonamidopiperidine in Chemical Research
Building Block in the Synthesis of Complex Chemical Entities
1-BOC-4-benzenesulfonamidopiperidine serves as a pivotal intermediate in synthetic organic chemistry, valued for its dual-functionality and the presence of the versatile piperidine (B6355638) core. The tert-butoxycarbonyl (BOC) protecting group on the piperidine nitrogen allows for selective chemical transformations at other positions of the molecule before its removal under acidic conditions to reveal the secondary amine for further functionalization. This strategic protection is fundamental to its utility as a building block.
Construction of Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are ubiquitous scaffolds in natural products, pharmaceuticals, and agrochemicals. nih.govnih.gov The synthesis of these structures is a central goal of medicinal chemistry. This compound provides a pre-constructed piperidine ring, which is one of the most important synthetic fragments for drug design. nih.gov Its structure is a valuable starting point for creating more elaborate heterocyclic systems, such as spirocyclic and fused-ring systems.
The synthetic utility arises from the ability to perform reactions on the benzenesulfonamide (B165840) portion or deprotect the piperidine nitrogen to engage in cyclization reactions. For instance, the secondary amine, unmasked after BOC-group removal, can participate in intramolecular cyclization reactions to form bicyclic structures. Pathways involving benzyne intermediates represent an attractive, transition-metal-free strategy to assemble diverse heterocyclic compounds, and piperidine derivatives can be key components in such transformations. nih.govresearchgate.net
Precursor for Diversified Molecular Scaffolds
The structure of this compound is inherently designed for diversification, making it an ideal precursor for generating a wide range of molecular scaffolds. The piperidine moiety itself can advantageously alter crucial pharmacokinetic properties like lipophilicity and metabolic stability when incorporated into larger molecules. enamine.net
There are three primary points of diversification on this molecule:
The Piperidine Nitrogen: Following the removal of the BOC group, the resulting secondary amine is a nucleophilic site for a vast array of chemical reactions, including reductive amination, amide bond formation, and alkylation.
The Benzenesulfonamide Phenyl Ring: The aromatic ring can be subjected to electrophilic aromatic substitution reactions, or a variety of substituted benzenesulfonyl chlorides can be used in the initial synthesis to introduce diversity.
The Sulfonamide Nitrogen: This nitrogen can potentially be alkylated, adding another vector for structural modification.
This multi-faceted reactivity allows chemists to use a single, common precursor to generate a multitude of distinct chemical structures for screening and further development.
Contribution to Combinatorial Chemistry and Chemical Library Generation
Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of diverse compounds, known as a chemical library, in a parallel fashion. uomustansiriyah.edu.iquomustansiriyah.edu.iq This approach is a cornerstone of modern drug discovery, enabling high-throughput screening to identify new lead compounds. imperial.ac.uk this compound is an excellent scaffold for combinatorial library synthesis due to its multiple points for diversification and its compatibility with solid-phase organic synthesis (SPOS).
In a typical library synthesis, the core scaffold, derived from 4-aminopiperidine, could be attached to a solid support. A library of different sulfonyl chlorides can be reacted with the 4-amino group. Subsequently, the BOC protecting group on the piperidine nitrogen is removed, and this position is then reacted with another library of building blocks, such as carboxylic acids or aldehydes. stanford.edu This "split-pool" synthesis strategy can generate thousands to millions of unique compounds in a systematic manner. nih.gov The final products can be cleaved from the resin and screened for biological activity.
Table 1: Example of a Combinatorial Library Synthesis Plan
| Step | Reaction | Building Block Library (R-groups) | Result |
| 1 | Sulfonylation of 1-BOC-4-aminopiperidine | Library A: Diverse Aryl Sulfonyl Chlorides (Ar-SO₂Cl) | A collection of 1-BOC-4-(arylsulfonamido)piperidines |
| 2 | BOC Deprotection | Acid (e.g., TFA) | A collection of 4-(arylsulfonamido)piperidines |
| 3 | Reductive Amination | Library B: Diverse Aldehydes (R-CHO) | A final library of diverse 1-alkyl-4-(arylsulfonamido)piperidines |
Role in Fundamental Medicinal Chemistry Research (excluding clinical aspects)
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.govenamine.net this compound and its derivatives are instrumental in fundamental research aimed at discovering and understanding the interaction of small molecules with biological targets.
Development of Piperidine-Based Pharmacophores for Target Exploration
A pharmacophore is the specific three-dimensional arrangement of chemical features that is essential for a molecule to interact with a biological target and exert its effect. acs.org The piperidine ring serves as a rigid, conformationally-restricted scaffold that orients appended functional groups in a well-defined spatial arrangement. This is critical for effective binding to target proteins like enzymes or receptors. nih.gov
In molecules derived from this compound, the key pharmacophoric features often include:
A Basic Nitrogen Center: The piperidine nitrogen, after deprotection, is typically protonated at physiological pH, allowing it to form a crucial ionic interaction or hydrogen bond with the target. nih.gov
Hydrogen Bond Donors/Acceptors: The sulfonamide group provides both a hydrogen bond donor (N-H) and two hydrogen bond acceptors (S=O).
Hydrophobic Regions: The phenyl group of the benzenesulfonamide and any substituents attached to the piperidine nitrogen can engage in hydrophobic or van der Waals interactions within the target's binding pocket. nih.gov
By using this compound as a starting point, medicinal chemists can design and synthesize molecules that fit a hypothesized pharmacophore model for a specific biological target, such as G-protein coupled receptors or ion channels. acs.orgacs.org
Structure-Activity Relationship (SAR) Studies focused on Synthetic Modifications and Chemical Space Exploration
Structure-Activity Relationship (SAR) studies are a systematic process where a lead compound is modified in a controlled manner to understand how specific structural changes affect its biological activity. uomustansiriyah.edu.iq This exploration of "chemical space" is essential for optimizing a compound's potency and properties. nih.gov this compound is an ideal platform for SAR studies because its synthesis allows for systematic and independent modification at its diversification points.
A typical SAR campaign using this scaffold would involve:
Varying the Aryl Group: A series of analogues would be synthesized with different substituents on the phenyl ring of the benzenesulfonamide moiety. This probes the electronic and steric requirements of the binding pocket. nih.gov
Modifying the Piperidine Substituent: After removing the BOC group, a wide range of groups can be attached to the piperidine nitrogen to explore how changes in size, lipophilicity, and basicity affect activity. nih.gov
The data from these studies allow chemists to build a comprehensive understanding of the SAR, guiding the design of more potent and selective compounds.
Table 2: Hypothetical SAR Data for a Kinase Inhibitor Series
| Compound | R¹ (on Phenyl Ring) | R² (on Piperidine Nitrogen) | Kinase Inhibition IC₅₀ (nM) |
| 1 | H | H | 1500 |
| 2 | 4-Cl | H | 750 |
| 3 | 4-OCH₃ | H | 1200 |
| 4 | 4-Cl | Methyl | 500 |
| 5 | 4-Cl | Benzyl | 80 |
| 6 | 4-Cl | Cyclopropylmethyl | 95 |
This hypothetical data illustrates how systematic modification of the R¹ and R² groups can lead to the identification of compounds with significantly improved potency (e.g., compound 5).
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Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-BOC-4-benzenesulfonamidopiperidine, and what critical parameters influence reaction yield and purity?
- Methodological Answer : Synthesis typically involves sequential protection of the piperidine amine with a tert-butoxycarbonyl (BOC) group, followed by sulfonylation using benzenesulfonyl chloride. Key parameters include:
- Solvent selection : Dichloromethane or dimethylformamide (DMF) are common for sulfonylation reactions due to their ability to stabilize intermediates .
- Temperature control : Maintaining 0–5°C during sulfonylation minimizes side reactions .
- Stoichiometry : A 1.2:1 molar ratio of benzenesulfonyl chloride to the BOC-protected piperidine ensures complete conversion .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity (>98%) .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of BOC (δ ~1.4 ppm for tert-butyl) and sulfonamide (δ ~7.5–8.0 ppm for aromatic protons) groups .
- High-Performance Liquid Chromatography (HPLC) : Retention time and peak area (≥98% purity) under reversed-phase conditions (C18 column, acetonitrile/water mobile phase) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (e.g., CHNOS for this compound) .
Q. What are the recommended storage conditions to ensure long-term stability of this compound?
- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Hygroscopicity requires desiccants (e.g., silica gel) to prevent hydrolysis of the BOC group . Stability exceeds 5 years under these conditions .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data for this compound analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents on the benzene ring (e.g., electron-withdrawing vs. donating groups) and correlate with activity trends using regression models .
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity and identify false positives from aggregation or solubility artifacts .
- Metabolic stability screening : Incubate analogs with liver microsomes to assess susceptibility to cytochrome P450-mediated degradation, which may explain discrepancies between in vitro and in vivo data .
Q. What strategies optimize the reaction yield of this compound when scaling up from milligram to gram quantities?
- Methodological Answer :
- Kinetic profiling : Monitor reaction progress via thin-layer chromatography (TLC) or in situ IR to identify bottlenecks (e.g., slow sulfonylation at higher concentrations) .
- Solvent switch : Replace DMF with toluene for easier removal via rotary evaporation during scale-up .
- Catalysis : Introduce catalytic tetrabutylammonium bromide (TBAB) to enhance sulfonylation efficiency by phase-transfer mechanisms .
Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses to target proteins (e.g., enzymes or receptors) and prioritize derivatives with favorable interactions .
- ADME prediction : Tools like SwissADME estimate logP, solubility, and blood-brain barrier penetration to filter candidates with poor bioavailability .
- Free-energy perturbation (FEP) : Quantify the impact of substituent modifications on binding affinity and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
